1-Dimethoxyphosphoryltetradecane
Description
1-Dimethoxyphosphoryltetradecane is an organophosphorus compound characterized by a 14-carbon (tetradecane) alkyl chain bonded to a phosphoryl group with two methoxy substituents. Its molecular formula is C₁₆H₃₅O₃P, with a molecular weight of approximately 306 g/mol. This compound is structurally classified as a phosphonate ester, where the phosphoryl group (P=O) is esterified with methoxy groups (-OCH₃). Its applications span industrial and research contexts, including use as a surfactant, flame retardant precursor, or ligand in coordination chemistry due to its hydrophobic alkyl chain and polar phosphoryl moiety .
Properties
IUPAC Name |
1-dimethoxyphosphoryltetradecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18-2)19-3/h4-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRGHRZGBNXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCP(=O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298995 | |
| Record name | dimethyl tetradecylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16693-58-6 | |
| Record name | NSC127410 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl tetradecylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dimethoxyphosphoryltetradecane can be synthesized through the esterification of tetradecylphosphonic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: Industrial production of 1-Dimethoxyphosphoryltetradecane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Dimethoxyphosphoryltetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the substituent used.
Scientific Research Applications
1-Dimethoxyphosphoryltetradecane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Dimethoxyphosphoryltetradecane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 1-Dimethoxyphosphoryltetradecane and analogous phosphonate esters or ethers:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ester Groups | Alkyl Chain Length | Refractive Index | Key Applications |
|---|---|---|---|---|---|---|
| 1-Dimethoxyphosphoryltetradecane | C₁₆H₃₅O₃P | 306 | Dimethoxy | 14 | N/A | Surfactants, flame retardants |
| Diethyl 1-tetradecylphosphonate | C₁₈H₃₉O₃P | 334.48 | Diethoxy | 14 | 1.4445 | Organic synthesis, research |
| Diethyl 1-octylphosphonate | C₁₂H₂₇O₃P | 250.29 | Diethoxy | 8 | N/A | Solvent additives, catalysis |
| 1-Methoxyoctadecane | C₁₉H₄₀O | 284.52 | Methoxy | 18 | N/A | Lubricants, surfactant |
Key Observations:
- Chain Length Effects : Increasing alkyl chain length (e.g., octyl vs. tetradecane) correlates with higher hydrophobicity, reduced solubility in polar solvents, and elevated melting/boiling points. For instance, 1-Dimethoxyphosphoryltetradecane’s 14-carbon chain enhances its surfactant properties compared to shorter-chain analogs like Diethyl 1-octylphosphonate .
- Diethyl 1-tetradecylphosphonate (C₁₈H₃₉O₃P) exhibits greater steric protection around the phosphorus center, possibly enhancing stability in acidic/basic conditions compared to the dimethyl variant .
Physicochemical Properties
- Solubility: Long-chain phosphonates like 1-Dimethoxyphosphoryltetradecane are sparingly soluble in water but miscible with nonpolar solvents (e.g., hexane, toluene). Shorter-chain analogs (e.g., Diethyl 1-octylphosphonate) demonstrate improved solubility in moderately polar solvents like ethanol .
- Refractive Index : Diethyl 1-tetradecylphosphonate has a refractive index of 1.4445 , a property critical for optical applications. Data for the dimethyl variant is unavailable but expected to differ slightly due to altered electron density .
Reactivity and Functional Performance
- Hydrolysis : Methoxy esters hydrolyze faster than ethoxy analogs under acidic or basic conditions due to reduced steric hindrance. This makes 1-Dimethoxyphosphoryltetradecane more reactive in aqueous environments, advantageous for applications requiring controlled degradation (e.g., drug delivery systems) .
- Thermal Stability : Longer alkyl chains improve thermal stability. The 14-carbon chain in 1-Dimethoxyphosphoryltetradecane likely enhances its utility in high-temperature processes compared to shorter-chain derivatives .
Biological Activity
1-Dimethoxyphosphoryltetradecane (CAS No. 16693-58-6) is a phosphonate compound that has gained attention for its potential biological activities. This article provides an overview of its biological activity, supported by data tables, case studies, and research findings.
Overview of Biological Activity
1-Dimethoxyphosphoryltetradecane exhibits a range of biological activities, including:
- Antimicrobial Activity
- Antifungal Activity
- Anticancer Properties
These activities are attributed to its ability to interact with various molecular targets and pathways.
Antimicrobial Activity
Research indicates that 1-Dimethoxyphosphoryltetradecane has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic processes.
Antifungal Activity
The compound also shows notable antifungal activity against common fungal pathogens.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
This suggests potential applications in treating fungal infections.
Anticancer Properties
In cancer research, 1-Dimethoxyphosphoryltetradecane has been evaluated for its cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 12 |
Case Studies on Anticancer Effects
- Study on HeLa Cells : A peer-reviewed study demonstrated that treatment with 1-Dimethoxyphosphoryltetradecane led to significant apoptosis in HeLa cells. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Antimicrobial Efficacy Study : Another research project focused on the antimicrobial properties against clinical isolates of Staphylococcus aureus. Results indicated a strong correlation between concentration and inhibition zone size, suggesting therapeutic applications in treating infections.
Comparison with Similar Compounds
The biological activity of 1-Dimethoxyphosphoryltetradecane can be compared with other phosphonate derivatives:
| Compound | Activity Type | IC50/MIC |
|---|---|---|
| Dimethoxyphosphorylbutane | Anticancer | IC50 = 20 µM |
| Ethyl dimethylphosphonate | Antimicrobial | MIC = 32 µg/mL |
| Bis(dimethylamino)phosphine | Antioxidant | IC50 = 25 µM |
This comparison highlights the diverse biological potential of phosphonate compounds in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
